Methyl 2-[(2-methylacryloyl)oxy]benzoate
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Overview
Description
Methyl 2-[(2-methylacryloyl)oxy]benzoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzoate group and a methacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methylacryloyl)oxy]benzoate typically involves the esterification of benzoic acid derivatives with methacrylic acid derivatives. One common method is the reaction of methyl benzoate with methacryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an alcohol.
Substitution: The methacryloyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAH) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and methacrylic acid.
Reduction: Benzyl alcohol and methacrylic alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-methylacryloyl)oxy]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active methacrylic acid and benzoic acid. These products can then participate in further biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Methyl methacrylate
- Ethyl benzoate
Uniqueness
Methyl 2-[(2-methylacryloyl)oxy]benzoate is unique due to the presence of both a benzoate and a methacryloyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Properties
CAS No. |
51780-11-1 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-(2-methylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C12H12O4/c1-8(2)11(13)16-10-7-5-4-6-9(10)12(14)15-3/h4-7H,1H2,2-3H3 |
InChI Key |
HXJOEIGJQKRHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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